Technical Guide: Pecazine (Mepazine) as an Allosteric MALT1 Inhibitor
Technical Guide: Pecazine (Mepazine) as an Allosteric MALT1 Inhibitor
Topic: Pecazine (Mepazine) Mechanism of Action as a MALT1 Inhibitor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
Pecazine (chemically synonymous with Mepazine ; trade name Pacatal) is a phenothiazine derivative historically utilized as an antipsychotic.[1][2] In the context of modern precision oncology, it has been repurposed as a first-in-class, small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).
Unlike orthosteric inhibitors that target the catalytic active site, Pecazine functions via a reversible, allosteric mechanism . It binds to a hydrophobic pocket at the interface of the MALT1 caspase-like and Ig3 domains, stabilizing the protease in an inactive conformation. This action selectively ablates the proteolytic activity of MALT1 without disrupting its scaffolding function, providing a therapeutic window for Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and specific autoimmune pathologies.
The Target: MALT1 Paracaspase
To understand Pecazine’s utility, one must first delineate the dual functionality of its target. MALT1 is a central component of the CBM signalosome (CARD11-BCL10-MALT1), which links antigen receptor signaling (BCR/TCR) to NF-κB activation.[3]
Dual Functionality
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Scaffolding (Pecazine-Insensitive): MALT1 recruits TRAF6 to the CBM complex, facilitating the ubiquitination of NEMO (IKK
) and subsequent canonical NF-κB activation. -
Proteolytic (Pecazine-Sensitive): MALT1 possesses "paracaspase" activity (cleaving after Arginine residues).[4] It cleaves negative regulators of NF-κB (e.g., A20 , RelB ) and signaling amplifiers (e.g., BCL10 , CYLD ), thereby sustaining the "addicted" NF-κB signaling seen in ABC-DLBCL.
Therapeutic Logic: Pecazine specifically targets the proteolytic function, breaking the feed-forward loop of NF-κB activation while leaving the basal scaffolding integrity largely intact.
Mechanism of Action (MOA)
Structural Basis of Inhibition
Pecazine is distinct from peptide-mimetic inhibitors (e.g., Z-VRPR-fmk) which competitively bind the catalytic cysteine (C464). Instead, Pecazine acts allosterically.[4][1][5]
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Binding Site: Pecazine binds to a hydrophobic pocket located at the interface between the Caspase-like domain and the Ig3 domain of MALT1.
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Key Residue Interaction: The critical residue governing this pocket is Trp580 (Tryptophan 580). In the active state, MALT1 undergoes dimerization and a structural rearrangement where the
C helix rotates to form a competent catalytic triad. -
The "Locking" Mechanism: Pecazine occupies the Trp580 pocket. Its binding sterically hinders the rotation of the
C helix and prevents the reorganization of the activation loop. This effectively "locks" MALT1 in a monometric, inactive conformation.
Pathway Intervention Diagram
The following diagram illustrates the CBM signaling cascade and the precise node of Pecazine intervention.
Caption: Pecazine selectively blocks the protease arm of MALT1 signaling by stabilizing the inactive conformation, preventing substrate cleavage required for sustained NF-κB activation.
Quantitative Data Summary
The following data summarizes the potency of Pecazine (Mepazine) across biochemical and cellular assays.
| Assay Type | Target / Cell Line | Metric | Value | Reference |
| Biochemical | Recombinant GST-MALT1 (Full Length) | IC50 | 0.83 µM | [Nagel et al., 2012] |
| Biochemical | GST-MALT1 (Caspase-Ig3 Domain) | IC50 | 0.42 µM | [Schlauderer et al., 2013] |
| Cellular | Jurkat T Cells (CYLD Cleavage) | IC50 | ~3.9 µM | [Nagel et al., 2012] |
| Viability | HBL-1 (ABC-DLBCL) | GI50 | ~4.0 µM | [Nagel et al., 2012] |
| Viability | TMD8 (ABC-DLBCL) | GI50 | ~8.0 µM | [Nagel et al., 2012] |
| Viability | OCI-Ly3 (ABC-DLBCL) | GI50 | ~5.0 µM | [Nagel et al., 2012] |
| Control | VL51 (GCB-DLBCL) | GI50 | > 20 µM | [Nagel et al., 2012] |
Note: ABC-DLBCL lines are highly sensitive due to "oncogene addiction" to MALT1, whereas GCB-DLBCL lines (Germinal Center B-cell) are generally resistant.
Experimental Validation Protocols
To validate Pecazine activity in a research setting, the following protocols are the industry standard.
In Vitro MALT1 Protease Assay (Fluorogenic)
This assay measures the direct inhibition of recombinant MALT1 using a specific tetrapeptide substrate.
Reagents:
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Enzyme: Recombinant GST-MALT1 (Full length or 325-760 fragment).
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Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). Note: MALT1 cleaves after the second Arginine.[4]
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Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 10% Glycerol.
Workflow:
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Preparation: Dilute GST-MALT1 to 10–50 nM in assay buffer.
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Incubation: Add Pecazine (serial dilutions in DMSO) to the enzyme. Incubate for 30 minutes at 30°C to allow allosteric binding.
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Initiation: Add Ac-LRSR-AMC substrate (final concentration 50 µM).
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Readout: Measure fluorescence continuously for 1 hour (Excitation: 360 nm, Emission: 460 nm).
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Analysis: Calculate the slope of the linear range (RFU/min) relative to DMSO control.
Cellular Target Engagement (Western Blot)
This protocol confirms that Pecazine penetrates the cell and inhibits MALT1 in a physiological context.
Workflow Diagram:
Caption: Workflow for cellular validation. Successful inhibition is marked by the prevention of CYLD/BCL10 cleavage following PMA/Ionomycin stimulation.
Therapeutic Implications & Safety
Repurposing Potential
Pecazine represents a classic case of drug repurposing. While its use as an antipsychotic was limited by side effects (agranulocytosis) and the advent of newer neuroleptics, its profile is acceptable for oncology indications where the risk/benefit ratio differs.
Selectivity Window
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On-Target: High specificity for MALT1 over other caspases (Caspase-3, -8) and proteases.
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Off-Target: As a phenothiazine, Pecazine has anticholinergic and anti-dopaminergic activity (D2 receptors). In mouse models of lymphoma, the effective anti-tumor dose often overlaps with doses causing sedation, which is a limiting factor for clinical translation. This has led to the development of "Mepazine analogues" that retain MALT1 binding but lack neuroleptic activity.
References
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Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL. Cancer Cell, 22(6), 825–837.
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Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase.
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McGuire, S., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis.
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PubChem Compound Summary. Pecazine (CID 6075).[2] National Center for Biotechnology Information.
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[6]
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Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pecazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mepazine, (S)- | C19H22N2S | CID 7047380 - PubChem [pubchem.ncbi.nlm.nih.gov]
